3a,4,8b-trimethyl-1H-furo[2,3-b]indol-2-one
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Overview
Description
3a,4,8b-trimethyl-1H-furo[2,3-b]indol-2-one is a complex organic compound characterized by its unique structure, which includes multiple rings and various functional groups
Preparation Methods
The synthesis of 3a,4,8b-trimethyl-1H-furo[2,3-b]indol-2-one typically involves multi-step organic reactions. The synthetic routes often include the formation of the indole ring followed by the introduction of the furan ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
3a,4,8b-trimethyl-1H-furo[2,3-b]indol-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3a,4,8b-trimethyl-1H-furo[2,3-b]indol-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: It is investigated for its potential therapeutic effects.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3a,4,8b-trimethyl-1H-furo[2,3-b]indol-2-one exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological responses, such as inhibition of enzyme activity or modulation of signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
3a,4,8b-trimethyl-1H-furo[2,3-b]indol-2-one can be compared with other similar compounds, such as:
3a,4,8b-trimethyl-1H-pyrrolo[2,3-b]indol-2-one: This compound has a pyrrole ring instead of a furan ring.
3a,4,8b-trimethyl-1H-thieno[2,3-b]indol-2-one: This compound has a thiophene ring instead of a furan ring. The uniqueness of this compound lies in its specific ring structure and functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3a,4,8b-trimethyl-1H-furo[2,3-b]indol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-12-8-11(15)16-13(12,2)14(3)10-7-5-4-6-9(10)12/h4-7H,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPVZXOABUDPAMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(=O)OC1(N(C3=CC=CC=C23)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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